PEG methacrylate

Description

Overview of Poly(ethylene glycol) Methacrylate (B99206) (PEGMA) in Advanced Materials Research

Poly(ethylene glycol) methacrylate (PEGMA) is a significant polymer in the field of advanced materials science, valued for its unique molecular architecture. nbinno.comnbinno.com This compound consists of a flexible, water-soluble poly(ethylene glycol) (PEG) chain and a reactive methacrylate group, which allows for polymerization. nbinno.comnbinno.com This structure gives PEGMA a desirable combination of hydrophilicity, biocompatibility, and chemical versatility, making it a sought-after monomer for creating advanced polymers. nbinno.comnbinno.com

In advanced materials research, PEGMA is extensively used to develop hydrogels, which are water-absorbent polymer networks with applications in biomedical fields. researchgate.netresearchgate.net PEGMA-based hydrogels are prominent in tissue engineering, drug delivery systems, and as coatings for biosensors. nih.govmostwiedzy.pl The properties of these materials can be finely tuned by adjusting the length of the PEG chain, which influences characteristics such as viscosity, glass transition temperature, and swelling ratio. nbinno.comnih.gov

The versatility of PEGMA also extends to its use in creating copolymers with other materials to enhance specific properties. For instance, when copolymerized with poly(ethylene glycol) diacrylate (PEGDA), PEGMA can significantly alter the mechanical properties of the resulting hydrogel network. nih.govnih.gov This ability to tailor material properties makes PEGMA a cornerstone in the design of functional and intelligent materials for a variety of advanced applications. nbinno.com

Foundational Concepts and Evolution of PEGMA Research Paradigms

The foundational concept of PEGMA lies in its hybrid structure, which marries the properties of its two main components: the PEG segment and the methacrylate group. nbinno.com The PEG chain is responsible for the polymer's high water solubility, flexibility, and biocompatibility. nbinno.com The methacrylate group provides a reactive site for polymerization, typically through free-radical polymerization, allowing for the formation of long polymer chains and cross-linked networks. nbinno.comnih.gov The synthesis of PEGMA monomers is generally achieved through the esterification of polyethylene (B3416737) glycol monomethyl ether (mPEG) with methacrylic acid or its derivatives. nbinno.com

Initially, research into PEG-based materials focused on leveraging their bio-inert properties for applications like reducing protein adsorption on surfaces. sigmaaldrich.commolecularcloud.org However, the limited functionalization potential of traditional PEG led researchers to explore alternatives like PEGMA. nih.govacs.org This shift marked a significant evolution in the research paradigm, moving from passive, non-fouling materials to actively functional and responsive systems.

A key area of research has been the development of hydrogels with tunable properties. Studies have shown that incorporating PEGMA into hydrogel networks, such as those made from PEGDA, can enhance cross-linking, leading to a decrease in the swelling ratio and an increase in the shear modulus. nih.govnih.govresearchgate.net This demonstrated the ability to precisely control the mechanical and physical properties of the hydrogels by varying the concentration of PEGMA.

The table below illustrates the effect of PEGMA concentration on the properties of PEGDA-co-PEGMA hydrogels, based on research findings.

| PEGDA Concentration (% w/w) | PEGMA Concentration (% w/w) | Change in Mass Swelling Ratio (%) | Change in Shear Modulus (%) |

|---|---|---|---|

| 5-20 | 0 | Baseline | Baseline |

| 5-20 | 5 | -25 ± 2.1 | +85 ± 15.7 |

| 5-20 | 10 | -35 ± 1.8 | +120 ± 22.4 |

| 5-20 | 20 | -42 ± 1.6 | +167 ± 29.3 |

Data adapted from studies on PEGDA-co-PEGMA hydrogel networks. nih.govnih.govresearchgate.net

More recent research has focused on poly(oligo(ethylene glycol) methacrylate) (POEGMA), which offers even greater synthetic versatility. nih.govacs.org POEGMA allows for the creation of more complex polymer architectures, such as branched and hyperbranched structures, further expanding the range of achievable material properties and applications. sigmaaldrich.comsigmaaldrich.com This progression highlights a continuous evolution in the field, aiming to create increasingly sophisticated and functional materials based on the foundational PEGMA structure. nih.gov

Properties

IUPAC Name |

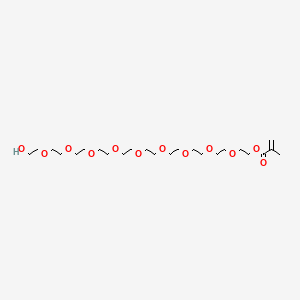

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O12/c1-23(2)24(26)36-22-21-35-20-19-34-18-17-33-16-15-32-14-13-31-12-11-30-10-9-29-8-7-28-6-5-27-4-3-25/h25H,1,3-22H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVPMFOXHJVWBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Poly(ethylene glycol) methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21520 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25736-86-1 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-methyl-1-oxo-2-propen-1-yl)-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl methacrylate, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Poly Ethylene Glycol Methacrylate Systems

Controlled Radical Polymerization Approaches

Controlled radical polymerization (CRP) techniques have become indispensable for synthesizing well-defined PEGMA-based polymers. These methods allow for the creation of polymers with predetermined molecular weights, low polydispersity (narrow molecular weight distribution), and complex architectures such as block copolymers. By maintaining a low concentration of active radical species, these techniques minimize termination reactions, enabling polymer chains to grow in a "living" manner.

Atom Transfer Radical Polymerization (ATRP) for Poly(ethylene glycol) Methacrylate (B99206) Synthesis

Atom Transfer Radical Polymerization (ATRP) is a robust and widely used CRP method for preparing well-defined polymers from PEGMA monomers. Current time information in Charlotte, NC, US.mdpi.com The process typically involves a transition-metal complex, most commonly based on copper, which acts as a catalyst. nih.gov This catalyst reversibly activates and deactivates the growing polymer chains through a halogen atom transfer process, allowing for controlled chain growth. Current time information in Charlotte, NC, US.

The synthesis of amphiphilic copolymers of PEGMA and methyl methacrylate (MMA) via ATRP has been demonstrated to yield well-defined polymers with a molecular weight distribution (Mw/Mn) as low as 1.1–1.15. acs.org These polymerizations can achieve high monomer conversions (60–100%) without the gel formation often seen in conventional free radical methods. acs.org The choice of solvent is critical; for instance, ATRP of PEGMA with MMA shows optimal results in non-hydrogen-bonding solvents like diphenyl ether. acs.org In contrast, homopolymerization of PEGMA is effective in hydroxyl-bearing solvents such as ethanol (B145695) and cyclohexanol. acs.org

ATRP has also been employed to create ABA-type triblock copolymers, for example, by polymerizing PEGMA from a polyisobutylene (B167198) (PIB) macroinitiator. nih.gov Studies have found that copper(I) chloride (CuCl) is a more efficient catalyst than copper(I) bromide (CuBr) for the ATRP of PEGMA macromonomers, leading to nearly complete conversions. nih.gov However, steric hindrance between the macroinitiator and the PEGMA macromonomer can lead to slow initiation, particularly with higher molecular weight PEGMAs or at high macroinitiator-to-macromonomer ratios. nih.gov A newer variation, Activator ReGenerated by Electron Transfer (ARGET) ATRP, offers the advantage of being more tolerant to air and requiring less catalyst. wisconsin.edu

| Polymer Architecture | Monomers | Catalyst/Ligand | Initiator | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Amphiphilic Copolymers | PEGMA, Methyl Methacrylate (MMA) | Not specified | Not specified | Diphenyl ether | Well-defined polymers (Mw/Mn < 1.15) with high conversion and no gel fraction. | acs.org |

| ABA Triblock Copolymers | PEGMA, Isobutylene | CuCl | Telechelic PIB macroinitiator | Not specified | CuCl is more efficient than CuBr; slow initiation observed due to steric hindrance. | nih.gov |

| Diblock Copolymers | PEG-PDMAEMA | Not specified (ARGET ATRP) | Not specified | Not specified | ARGET ATRP is a promising air-tolerant method requiring less catalyst. | wisconsin.edu |

| Homopolymers | PEGMA | FeCl3/PPh3 | Not specified | Not specified | Iron-mediated ATRP can produce polymers with controlled molecular weights and narrow distributions (PDI < 1.20). | mdpi.com |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Poly(ethylene glycol) Methacrylate

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique that offers excellent control over the polymerization of a wide variety of monomers, including PEGMA, under diverse reaction conditions. sigmaaldrich.com The method relies on a RAFT agent, typically a thiocarbonylthio compound, to mediate the polymerization by reversibly transferring the growing radical chain. researchgate.net

Systematic studies on the RAFT polymerization of PEGMA have investigated the influence of the PEG side chain length on the reaction kinetics. rsc.org For example, when polymerizing various PEGMA monomers (with different side chain lengths) in ethanol at 70°C using 4-cyano-4-(dodecylsulfanylthiocarbonyl) pentanoic acid (CDP) as the RAFT agent, distinct kinetic behaviors were observed. rsc.org Monomers with shorter PEG side chains exhibited an acceleration in the initial stage of polymerization, whereas PEGMA with a very long side chain (PEGMA23) showed inhibition. rsc.org The choice of solvent also plays a significant role; using 1,4-dioxane (B91453) instead of ethanol for PEGMA23 polymerization resulted in a strong acceleration, attributed to the enhanced solubility of the macromonomer. rsc.org

RAFT has been successfully used to synthesize block copolymers for applications such as drug delivery. rsc.org For instance, multifunctional nanoparticles have been prepared by copolymerizing a large PEGMA macromonomer with lauryl methacrylate (LMA) and a reactive anhydride-functional methacrylate. rsc.org This approach allows for excellent control over the polymerization, yielding narrow molecular weight distributions and enabling the subsequent creation of block copolymers. rsc.org RAFT is also employed to create copolymers of PEGMA and methacrylic acid (MAA), providing polymers with low polydispersity and controlled distribution of the PEG side chains. researchgate.net

| (Co)Polymers | RAFT Agent | Initiator | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|

| P(PEGMA) Stars and Bottlebrushes | 4-cyano-4-(dodecylsulfanylthiocarbonyl) pentanoic acid (CDP) | 4,4′-azobis(4-cyanopentanoic acid) (ACPA) | Ethanol, 1,4-Dioxane | PEG side chain length and solvent significantly affect polymerization kinetics. Longer chains showed initial inhibition in ethanol but acceleration in dioxane. | rsc.org |

| P(LMA-co-TMA-co-O950) Nanoparticles | Not specified | Not specified | Not specified | Excellent control over polymerization for targeted degrees of polymerization, enabling block copolymer synthesis for drug delivery. | rsc.org |

| P(PEGMA-co-MAA) | Not specified | Not specified | Organic or Aqueous | Produces copolymers with low polydispersity and controlled distribution of PEG side chains. | researchgate.net |

| PMMA-b-PEG-b-PMMA | Dual macroinitiator from ethyl xanthegonate and Br-PEG-Br | Not specified | Not specified | Successful synthesis of triblock copolymers with molecular weights agreeing with theoretical values. | tandfonline.com |

Group Transfer Polymerization (GTP) for Poly(ethylene glycol) Methacrylate Systems

Group Transfer Polymerization (GTP) is a living polymerization method particularly well-suited for the synthesis of acrylic polymers, including those from PEG-based methacrylates. researchgate.netcore.ac.uk It typically employs a silyl (B83357) ketene (B1206846) acetal (B89532) as an initiator and a nucleophilic or electrophilic catalyst. uobasrah.edu.iq A key advantage of GTP is its ability to operate at higher temperatures (room temperature or above) compared to anionic polymerization, which simplifies reactor cooling. researchgate.net

GTP has been used to create libraries of PEG-based methacrylate homopolymers with molar mass distributions (MMDs) consistently below 1.21, indicating a successful and controlled polymerization. core.ac.uk The process involves using an initiator like 1-methoxy-1-(trimethylsiloxy)-2-methylprop-1-ene (MTS) and a catalyst such as tetrabutylammonium (B224687) bibenzoate (TBABB). core.ac.uk This method is ideal for producing methacrylate block polymers on a large scale through the sequential addition of monomers. researchgate.net

Researchers have synthesized various architectures, including diblock bipolymers, diblock terpolymers, and statistical terpolymers using GTP with monomers like di(ethylene glycol) methyl ether methacrylate (DEGMA) and oligo(ethylene glycol) methyl ether methacrylate (OEGMA). rsc.org The living nature of GTP makes it an excellent choice for fabricating polymers where a non-ionic end group is desired. core.ac.uk

| Polymer/Monomer | Initiator | Catalyst | Molar Mass Distribution (MMD/Đ) | Key Findings | Reference |

|---|---|---|---|---|---|

| P(TEGMA), P(PEGMA), P(NEGMA) Homopolymers | MTS | TBABB | < 1.21 | GTP successfully produced a library of homopolymers with low dispersity. | core.ac.uk |

| OEGMA-b-DEGMA Diblock Copolymers | MTS | TBABB | Not specified | GTP was effective for synthesizing various copolymer architectures with controlled molar mass. | rsc.org |

| ABA Amphiphilic Polymers (TEGMA and DEAEMA) | MTS | Carboxylic acid salt | Not specified | GTP is ideal for large-scale fabrication of methacrylate block polymers. | researchgate.net |

Conventional Free Radical Polymerization Techniques for Poly(ethylene glycol) Methacrylate

Conventional free radical polymerization (FRP) is a widely used industrial method for producing polymers due to its simplicity and robustness. mdpi.com However, compared to CRP techniques, FRP offers limited control over the polymer's molecular weight, distribution, and architecture. cosector.com In FRP, the concentration of the initiator affects the final molecular weight; a lower initiator concentration generally leads to a higher molecular weight. mdpi.com

Despite the lack of control, FRP is still relevant for synthesizing PEGMA-based materials. For instance, studies have investigated the copolymerization of methacrylic acid (MAA) and PEGMA using conventional free-radical methods. mdpi.com Research analyzing the copolymerization of MAA and PEGMA with a small number of ethylene (B1197577) glycol units (PEGMA5) found that the reactivity ratios for both monomers were similar and below 1, indicating a tendency towards random copolymerization. mdpi.com

Amphiphilic copolymers of PEGMA and methyl methacrylate (MMA) prepared by conventional FRP have been compared to those made by ATRP. acs.org The FRP-synthesized polymers often result in the formation of a gel fraction and are less stable over time, whereas ATRP yields well-defined, linear, and soluble polymers. acs.org This highlights the primary drawback of FRP for applications requiring precise polymer structures.

Specialized Polymerization and Fabrication Methods

Beyond conventional and controlled solution polymerizations, specialized methods are used to fabricate PEGMA-based materials with specific forms and functions, most notably hydrogels for biomedical applications.

Photopolymerization of Poly(ethylene glycol) Methacrylate Formulations

Photopolymerization is a technique that uses light to initiate a polymerization reaction, typically via a free-radical pathway. nih.gov It is particularly valuable for creating cross-linked hydrogel networks from PEG dimethacrylate (PEGDM) or other multi-functional PEGMA derivatives. nist.govresearchgate.net This method offers significant advantages, including fast curing times, spatial and temporal control over the polymerization, and the ability to perform the reaction in situ, for example, within a biological environment. nih.govresearchgate.net

The process involves mixing a PEGDM precursor with a photoinitiator, such as Irgacure 2959, in an aqueous solution. nih.gov Upon exposure to UV light of a specific wavelength (e.g., 365 nm), the photoinitiator generates free radicals, which then initiate the polymerization and cross-linking of the methacrylate groups, forming a hydrogel network. nih.govnist.gov The properties of the resulting hydrogel, such as its mechanical stiffness and swelling ratio, can be precisely tailored by adjusting the molecular weight of the PEGDM precursor and its concentration in the solution. nist.gov For instance, hydrogels formed from PEGDM with higher oligomer molecular mass or at higher polymer concentrations exhibit a more defined network structure. nist.gov

Photopolymerization can also be used for surface modification. An initiator-free method has been developed to graft and polymerize a functional PEGMA hydrogel onto glass substrates using UV irradiation. acs.org This process yielded thin hydrogel coatings (11 to 50 nm) with high swelling ratios and resistance to protein binding, making them suitable for creating micropatterned surfaces for cell culture. acs.org

| Precursor(s) | Photoinitiator | UV Source | Key Properties/Applications | Reference |

|---|---|---|---|---|

| PEG Dimethacrylate (PEGDM) (1k-8k g/mol) | Irgacure 2959 | 365 nm, 300 µW/cm² | Hydrogel structure and mechanical properties are tunable by PEGDM molecular weight and concentration. Used for tissue engineering scaffolds. | nih.govnist.gov |

| PEGMA, HEMA, MAA (1:1:1) | Initiator-free | UV irradiation | Forms thin (11-50 nm) hydrogel coatings on glass with high swelling ratios for biochip applications. | acs.org |

| PEG Dimethacrylate (PEGDM) (1k-8k g/mol) | Irgacure 2959 | Not specified | Facile synthesis of biocompatible hydrogels viable for chondrocyte encapsulation. | researchgate.net |

Microwave-Assisted Synthesis of Poly(ethylene glycol) Methacrylate Precursors

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional methods for producing poly(ethylene glycol) dimethacrylate (PEGDM), a key precursor for hydrogels. nih.govresearchgate.net This technique offers significant advantages, including dramatically reduced reaction times, often yielding the desired product within minutes. researchgate.netjove.com It is also a more environmentally friendly and economical approach due to the reduced use of solvents and reagents. nih.gov

The process typically involves the reaction of a poly(ethylene glycol) (PEG) diol with methacrylic anhydride (B1165640) under microwave irradiation. researchgate.net This method has been shown to achieve high conversion rates, with over 90% of the diols being converted to the dimethacrylate form. researchgate.net The synthetic versatility of this method allows for the use of a wide range of PEG molecular weights and configurations, which in turn provides precise control over the structural and mechanical properties of the resulting hydrogels, such as Young's modulus and mesh size. nih.gov

A notable application of this microwave-assisted technique is the functionalization of PEG with methacrylate groups, enabling subsequent chain polymerizations and hydrogel synthesis. jove.comntu.edu.sg The procedure involves combining methacrylic anhydride with the unfunctionalized PEG precursor in a vial and exposing it to microwave energy. jove.com Analytical techniques such as proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are commonly used to confirm the successful functionalization and assess its efficiency. nih.govjove.com For instance, ¹H-NMR analysis can be used to calculate the percentage of functionalization by comparing the ratio of terminal methacrylate protons to the central PEG protons. jove.com

The following table summarizes the key aspects of microwave-assisted synthesis of PEGDM:

| Feature | Description | Reference |

| Reactants | Poly(ethylene glycol) (PEG) diol, Methacrylic anhydride | researchgate.net |

| Reaction Time | Approximately 5 minutes | researchgate.netjove.com |

| Conversion Rate | >90% | researchgate.net |

| Advantages | Rapid, efficient, solvent-free, economical, environmentally friendly | nih.govresearchgate.net |

| Analytical Methods | ¹H-NMR, MALDI-TOF MS | nih.govjove.com |

Enzymatic Cross-Linking Routes for Poly(ethylene glycol) Methacrylate Hydrogels

Enzymatic cross-linking presents a biocompatible and highly specific method for the formation of hydrogels, offering an alternative to traditional chemical and photochemical cross-linking techniques. nih.govrsc.org This approach utilizes enzymes to catalyze the formation of covalent bonds between polymer chains, allowing for gelation to occur under mild, physiological conditions. This is particularly advantageous for applications involving the encapsulation of sensitive biological entities like cells and proteins. rsc.org

One common enzymatic cross-linking strategy involves the use of horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂). rsc.org This system can be used to cross-link PEG analogues that have been functionalized with multiple phenolic hydroxyl moieties. rsc.org The gelation time and the mechanical strength of the resulting hydrogels can be independently controlled by adjusting the concentrations of HRP and H₂O₂, respectively. rsc.org

Researchers have developed various PEG-based precursors suitable for enzymatic cross-linking. For instance, linear PEG analogues functionalized with multiple phenolic hydroxyl groups have been synthesized and subsequently formed into hydrogels via HRP-catalyzed cross-linking. rsc.org Another approach involves the use of poly(N5-(2-hydroxyethyl)-L-glutamine) (PHEG) derivatives functionalized with tyrosine, which can be enzymatically cross-linked to form hydrogels. sci-hub.se The properties of these hydrogels, such as gelation time, gel yield, swelling behavior, and storage modulus, can be tuned by varying the concentrations of the polymer precursor and the enzyme. sci-hub.se

The table below outlines key features of enzymatic cross-linking for PEG-based hydrogels:

| Enzyme System | Precursor Polymer | Controllable Properties | Applications | Reference |

| Horseradish Peroxidase (HRP) / H₂O₂ | PEG analogue with phenolic hydroxyl moieties | Gelation time, mechanical strength | Protein delivery, 3D cell culture | rsc.org |

| Horseradish Peroxidase (HRP) / H₂O₂ | Poly(N5-(2-hydroxyethyl)-L-glutamine)-Tyrosine (PHEG-Tyr) | Gelation time, gel yield, swelling, storage modulus | Tissue engineering | sci-hub.se |

| Factor XIIIa | n-PEG-QAP and n-PEG-ESP/KDP | Degradation sensitivity | Formation of MMP-sensitive hydrogels | nih.gov |

Control over Poly(ethylene glycol) Methacrylate Molecular Architecture

The ability to control the molecular architecture of PEGMA polymers is crucial for tailoring their properties for specific applications. Techniques have been developed to synthesize linear, branched, star-shaped, and block copolymer structures.

Linear PEGMA macromonomers are fundamental building blocks for creating more complex polymer architectures. A common method for their synthesis is the transesterification of methyl methacrylate (MMA) with a monomethyl ether of poly(ethylene glycol) (MPEG). vot.pl This reaction yields methoxy-poly(ethylene glycol) methacrylate (MPEGMA) macromonomers. vot.pl

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are widely employed to produce well-defined linear PEGMA polymers. nih.govbohrium.com RAFT polymerization allows for excellent control over the molecular weight and molecular weight distribution of the resulting polymers. nih.gov For instance, the RAFT polymerization of high molecular weight PEG macromonomers has been used to create nanoparticulate drug delivery systems. nih.gov The kinetics of such polymerizations can be evaluated as a function of the target degree of polymerization, the ratio of chain transfer agent to initiator, and solvent concentration. nih.gov

The synthesis of linear PEG macromonomers can also be achieved through the esterification of the alcohol chain ends of PEG with acid chlorides like methacryloyl chloride in the presence of a base. sigmaaldrich.cn These macromonomers, possessing reactive methacrylate groups, can then be used in subsequent polymerization reactions. sigmaaldrich.cn

Branched and star-shaped PEGMA polymers exhibit unique properties compared to their linear counterparts due to their compact structure and high density of functional groups. Living polymerization techniques, such as atom transfer radical polymerization (ATRP), are particularly well-suited for the synthesis of these complex architectures. nih.gov

One approach to creating star-shaped polymers is the "core-first" method, where a multifunctional initiator serves as the core from which polymer arms are grown. mdpi.comcardiff.ac.uk For example, hyperbranched poly(arylene oxindole) with multiple initiating sites has been used as a macroinitiator for the ATRP of N,N-dimethylaminoethyl methacrylate (DMAEMA) and oligo(ethylene glycol) methacrylate (OEGMA), resulting in multi-armed star copolymers. mdpi.com Similarly, dendritic cores can be used as initiators for the ATRP of PEGMA, allowing for the rapid formation of polymers with controlled molecular weight and low polydispersity. nih.gov

Another strategy is the "arm-first" method, where pre-formed linear polymer arms are linked together using a cross-linking agent. cardiff.ac.uk Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can also be employed to synthesize star hyperbranched polymers by first copolymerizing a monomer with a divinyl cross-linker to form a hyperbranched core, followed by chain extension with another monomer to create the corona. liverpool.ac.uk

The following table summarizes different approaches to synthesizing branched and star-shaped PEGMA polymers:

| Polymerization Technique | Method | Core/Initiator | Monomers | Resulting Architecture | Reference |

| ATRP | Core-first | Dendritic cores | PEGMA | PEGylated star polymers | nih.gov |

| ATRP | Core-first | Hyperbranched poly(arylene oxindole) | DMAEMA, OEGMA-OH | Multi-armed star copolymers | mdpi.com |

| RAFT | Core-first | Divinyl cross-linker | DEAEMA, DEGDMA, OEGMA | Star hyperbranched polymers | liverpool.ac.uk |

| Living Radical Polymerization | Arm-first | - | - | Star polymers with cross-linked core | tandfonline.com |

Block copolymers composed of PEGMA segments and other polymer blocks offer a versatile platform for creating materials with tailored properties, such as amphiphilicity, which is crucial for self-assembly into micelles and other nanostructures.

A variety of controlled polymerization techniques are utilized for the synthesis of PEGMA block copolymers. Atom Transfer Radical Polymerization (ATRP) is a prominent method. For example, ABA-type triblock copolymers have been synthesized with a hydrophobic polyisobutylene (PIB) central block and hydrophilic poly(poly(ethylene glycol) methacrylate) (PPEGMA) outer blocks. researchgate.netnih.gov This was achieved by using a telechelic PIB macroinitiator to initiate the ATRP of PEGMA. researchgate.netnih.gov The choice of catalyst, such as CuCl, was found to be critical for achieving high conversion of the PEGMA macromonomers. researchgate.netnih.gov

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful tool for synthesizing well-defined block copolymers. Novel amphiphilic diblock copolymers of PEG-b-(TRSiMA-co-MMA) have been prepared using a PEG-based macromolecular RAFT chain transfer agent to initiate the copolymerization of a random block of a trialkylsilyl methacrylate and methyl methacrylate. mdpi.com

Anionic polymerization has also been employed to create well-defined amphiphilic block copolymers. For instance, the sequential anionic copolymerization of styrene (B11656) and protected oligo(ethylene glycol) methacrylates, followed by deprotection, has yielded block copolymers of polystyrene and poly(oligo(ethylene glycol) methacrylate) (POEGMA). acs.org

The table below provides examples of PEGMA block copolymers and their synthesis methods:

| Copolymer Architecture | Polymerization Method | Blocks | Key Findings | Reference |

| ABA Triblock | ATRP | PPEGMA-PIB-PPEGMA | CuCl is an effective catalyst; steric hindrance can slow initiation. | researchgate.netnih.gov |

| Diblock | RAFT | PEG-b-(TRSiMA-co-MMA) | Synthesis of hydrolyzable block copolymers for self-polishing coatings. | mdpi.com |

| Diblock | Anionic Polymerization | Polystyrene-b-POEGMA | Terminal group on OEGMA side chain influences surface structure. | acs.org |

| Diblock, Triblock, Star | Living Radical Polymerization (Ru-catalyzed) | PEGOHMA and BMA | Successful synthesis of various block architectures with hydroxyl-functionalized PEG side chains. | acs.org |

Advanced Characterization Techniques for Poly Ethylene Glycol Methacrylate Materials

Spectroscopic Analysis of Poly(ethylene glycol) Methacrylate (B99206) Structures

Spectroscopic methods are fundamental in elucidating the chemical composition and bonding within PEGMA-based polymers. These techniques allow for the verification of successful synthesis, functionalization, and the quantitative analysis of structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Poly(ethylene glycol) Methacrylate Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of PEGMA. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely employed to confirm the chemical structure and purity of these polymers. researchgate.netresearchgate.net

In ¹H NMR analysis of PEGMA, specific proton signals are indicative of the different parts of the molecule. The ethylene (B1197577) glycol repeating units (–OCH₂CH₂–) typically show a large, characteristic peak around 3.64 ppm. temp.domains Other key signals include those for the vinyl protons (=CH₂) at approximately 5.63 and 6.06 ppm, the methyl protons (–CH₃) of the methacrylate group at around 1.83 ppm, and the methylene (B1212753) protons adjacent to the ester group (–COO–CH₂–) at about 4.24 ppm. researchgate.netresearchgate.net The methoxy (B1213986) end-group (–OCH₃) in methoxy PEG methacrylate (mPEG-MA) can be observed as a singlet at approximately 3.38 ppm. temp.domainspolymersource.ca End-group analysis using ¹H NMR is a common method to determine the number-average molecular weight of the polymer. temp.domainspolymersource.ca Furthermore, ¹H NMR is utilized to calculate the degree of methacrylation by comparing the integral values of the methacrylate proton signals with those of the PEG backbone. researchgate.net

¹³C NMR spectroscopy provides complementary information, with distinct signals for the carbons in the polymer backbone and functional groups. The carbonyl carbon (C=O) of the ester group is typically found around 167 ppm, while the carbons of the ethylene glycol repeat units appear in the range of 60-70 ppm. researchgate.netspectrabase.com The carbons of the methacrylate double bond and the methyl group also have characteristic chemical shifts. researchgate.net The presence of broad resonances around 17.8, 19.7, and 45.8 ppm can confirm the successful polymerization of the acrylate (B77674), corresponding to methyl groups and methylene linkages. researchgate.net

| Functional Group | Proton Type | Approximate Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Methacrylate | =CH₂ (vinyl) | 5.63, 6.06 | researchgate.net |

| Methacrylate | –CH₃ (methyl) | 1.83 | researchgate.net |

| Ester Linkage | –COO–CH₂– | 4.24 | researchgate.net |

| PEG Backbone | –OCH₂CH₂– | 3.64 | temp.domains |

| Methoxy End-Group | –OCH₃ | 3.38 | temp.domains |

Fourier Transform Infrared (FTIR) Spectroscopy for Poly(ethylene glycol) Methacrylate

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify the functional groups present in a PEGMA polymer, confirming its chemical structure and successful modification. mdpi.comustb.edu.cn The FTIR spectrum of PEGMA displays several characteristic absorption bands. researchgate.net

A strong, prominent peak is typically observed around 1720 cm⁻¹, which corresponds to the stretching vibration of the carbonyl group (C=O) in the methacrylate ester. researchgate.net The presence of the poly(ethylene glycol) chain is confirmed by a strong C–O–C ether stretching vibration, which is a characteristic and analytically valuable band typically seen around 1100-1110 cm⁻¹. researchgate.netnih.govresearchgate.net Additionally, C–H stretching vibrations from the alkyl groups of the polymer backbone are visible in the region of 2870-2950 cm⁻¹. researchgate.netresearchgate.net Other relevant peaks include C-H bending stretches at approximately 1450 cm⁻¹ (from –CH₂–) and 1350 cm⁻¹ (from –CH₃). researchgate.net Changes in the FTIR spectrum, such as the appearance or disappearance of specific peaks, can be used to monitor chemical reactions, such as the grafting of PEGMA onto other molecules or surfaces. researchgate.netmdpi.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| ~2870-2950 | Stretching | C–H (Alkyl) | researchgate.netresearchgate.net |

| ~1720 | Stretching | C=O (Ester) | researchgate.net |

| ~1450 | Bending | –CH₂– | researchgate.net |

| ~1350 | Bending | –CH₃ | researchgate.net |

| ~1100-1110 | Stretching | C–O–C (Ether) | researchgate.netnih.govresearchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Poly(ethylene glycol) Methacrylate Surfaces

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nm of a material's surface. It is particularly valuable for analyzing PEGMA films and surface modifications. nih.govacs.org

XPS analysis of PEGMA-modified surfaces typically involves examining the high-resolution spectra of the Carbon 1s (C 1s) and Oxygen 1s (O 1s) regions. acs.org The C 1s spectrum of PEGMA can be deconvoluted into multiple component peaks, representing carbon atoms in different chemical environments. These typically include: a peak for C–C/C–H bonds at a binding energy of approximately 285.0 eV, a prominent peak for C–O bonds from the ethylene glycol backbone at around 286.5 eV, and a peak for the O–C=O ester group at a higher binding energy of about 289.0 eV. nih.gov The presence and relative intensity of the C–O peak is a strong confirmation of PEGMA grafting on a surface. acs.org Similarly, the O 1s spectrum can show components for C–O and C=O environments. casaxps.com By quantifying the areas of these peaks, the surface elemental composition and the integrity of the grafted PEGMA layer can be determined. acs.org

| Chemical Bond | Approximate Binding Energy (eV) | Reference |

|---|---|---|

| C–C / C–H | 285.0 | nih.gov |

| C–O (Ether) | 286.5 | nih.gov |

| O–C=O (Ester) | 289.0 | nih.gov |

Microscopic and Imaging Modalities for Poly(ethylene glycol) Methacrylate Materials

Microscopy techniques are essential for visualizing the morphology, structure, and spatial organization of PEGMA-based materials, from the nanoscale to the microscale.

Transmission Electron Microscopy (TEM) for Poly(ethylene glycol) Methacrylate Nanostructures

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to investigate the size, shape, and internal structure of nanoscale materials. In the context of PEGMA, TEM is frequently used to characterize self-assembled nanostructures such as micelles and nanoparticles formed from PEGMA-containing block copolymers. researchgate.netacs.org

TEM studies have shown that amphiphilic block copolymers containing a hydrophilic PEGMA block can self-assemble in aqueous solutions to form spherical micelles. researchgate.net These micelles typically consist of a core formed by the hydrophobic block and a corona of hydrophilic PEGMA chains. TEM images provide direct visual evidence of these structures and allow for the measurement of their diameters, which can range from tens to hundreds of nanometers depending on the polymer's molecular weight and composition. researchgate.netresearchgate.net The images often reveal particles with a uniform, spherical morphology. acs.org However, it is noted that diameters measured by TEM can be smaller than those determined by techniques like Dynamic Light Scattering (DLS), as TEM measures the sample in a dehydrated state. acs.orgutoronto.ca

Scanning Electron Microscopy (SEM) for Poly(ethylene glycol) Methacrylate Morphology

Scanning Electron Microscopy (SEM) is a versatile technique for characterizing the surface topography and morphology of materials at the microscale. It is particularly useful for examining the structure of PEGMA-based hydrogels, films, and blends. researchgate.netresearchgate.net

SEM images of PEGMA hydrogels often reveal their porous network structure. researchgate.netresearchgate.net The porosity and pore size can be influenced by factors such as the molecular weight of the PEGMA precursor and the crosslinking density. researchgate.netresearchgate.net For instance, hydrogels synthesized from higher molecular weight poly(ethylene glycol) dimethacrylate (PEGDMA) have been shown to exhibit larger pore sizes. researchgate.net The surface of PEGMA-based materials, such as photopolymerized hydrogel films, can appear smooth and homogenous at the microscale. mdpi.com In polymer blends, SEM of cryogenically fractured surfaces can be used to assess the dispersion of the components and identify the morphology, such as the formation of microfibrillar structures. researchgate.net

Atomic Force Microscopy (AFM) for Poly(ethylene glycol) Methacrylate Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides detailed topographical information of material surfaces at the nanoscale. For poly(ethylene glycol) methacrylate (PEGMA)-based materials, such as hydrogels and thin films, AFM is instrumental in characterizing surface morphology, roughness, and nanomechanical properties in both dry and hydrated states.

In its application, a sharp tip mounted on a cantilever scans the material's surface. The forces between the tip and the sample surface, which can be attractive or repulsive, cause the cantilever to deflect. This deflection is monitored by a laser beam and photodiode system, which translates the cantilever's movement into a three-dimensional topographical map of the surface. AFM can be operated in different modes, such as contact mode or tapping mode, to accommodate the specific properties of the material being analyzed. Tapping mode is often preferred for soft materials like PEGMA hydrogels to minimize sample damage.

Research on PEGMA-based materials has utilized AFM to reveal a range of surface features. For instance, studies on thin films of methoxy poly(ethylene glycol) methacrylate surfactants on mica have shown the formation of uniform ultrathin films and extended islands, indicating self-assembly into monolayers and multilayers. The z-height histograms from AFM analysis have identified recurring peaks at various nanometer scales, providing evidence for this multilayer structuring. In the case of 3D-printed poly(ethylene glycol) diacrylate (PEGDA) hydrogels, AFM has been used to map the apparent elastic modulus across the surface in a hydrated state. These studies have revealed gradients in elasticity within single printed layers, a feature not observable in monolithically-cured samples.

The surface roughness of PEGMA materials is a critical parameter that can be quantified using AFM. For example, AFM imaging of PEGDA hydrogel surfaces has revealed uniform and flat topographies with roughness values in the nanometer range. The table below summarizes findings from AFM studies on the surface topography of various PEGMA-based materials.

Table 1: AFM Characterization of PEGMA-Based Material Surface Topography

| Material System | Substrate | Key AFM Findings | Reference |

|---|---|---|---|

| Methoxy poly(ethylene glycol) methacrylate (MeOPEGMA) surfactant | Mica | Formation of uniform ultrathin films and islands; evidence of monolayer and multilayer self-assembly. | |

| 3D-Printed Poly(ethylene glycol) diacrylate (PEGDA) hydrogel | Glass slide | Gradient in elastic modulus observed within single printed layers in the hydrated state. | |

| 5% Poly(ethylene glycol) (PEG) hydrogel | Not specified | Uniform and flat surface with a roughness of approximately ± 494nm. |

Scattering Techniques for Poly(ethylene glycol) Methacrylate Systems

Dynamic Light Scattering (DLS) in Poly(ethylene glycol) Methacrylate Self-Assembly Studies

Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the size distribution of small particles, such as micelles and nanoparticles, in suspension. In the context of poly(ethylene glycol) methacrylate (PEGMA) self-assembly, DLS is crucial for characterizing the hydrodynamic diameter (HD) and polydispersity index (PDI) of the resulting nanostructures in aqueous solutions. The technique works by measuring the intensity fluctuations of scattered light caused by the Brownian motion of particles. Smaller particles move more rapidly, leading to faster fluctuations in scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. By analyzing these fluctuations using an autocorrelator, the diffusion coefficient of the particles can be determined, which is then used to calculate the hydrodynamic diameter via the Stokes-Einstein equation.

DLS has been extensively applied to study the self-assembly of various PEGMA-based copolymers. For example, in studies of thermosensitive copolymers of N-isopropylacrylamide and poly(ethylene glycol) methyl ether methacrylates, DLS was used to measure the changes in hydrodynamic diameter as a function of temperature. These measurements revealed a distinct increase in particle size around the lower critical solution temperature (LCST), indicating temperature-induced aggregation. Similarly, DLS has been used to monitor the change in micelle size of bioreducible poly(ethylene glycol)-cholesteryl conjugates in response to a reducing agent, demonstrating the disassembly of the micelles.

The table below presents data from DLS studies on various self-assembled PEGMA systems, highlighting the measured hydrodynamic diameters and polydispersity indices.

Table 2: Hydrodynamic Diameter and Polydispersity Index of Self-Assembled PEGMA Systems Measured by DLS

| Polymer System | Condition | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|

| NIPA and PEGMEM Copolymer (P1) | 18 °C | 26.07 ± 0.54 | 0.65 ± 0.03 | |

| NIPA and PEGMEM Copolymer (P2) | 18 °C | 68.00 ± 1.10 | 0.56 ± 0.02 | |

| NIPA and PEGMEM Copolymer (P3) | 18 °C | 45.12 ± 0.57 | 0.51 ± 0.03 | |

| NIPA and PEGMEM Copolymer (P4) | 18 °C | 62.78 ± 0.40 | 0.53 ± 0.003 | |

| NIPA and PEGMEM Copolymer (P5) | 18 °C | 92.95 ± 1.56 | 0.60 ± 0.04 | |

| Chol-ss-PEG-ss-Chol micelles | Aqueous buffer | 18.6 | Not specified |

Static Light Scattering (SLS) for Poly(ethylene glycol) Methacrylate Solution Properties

Static Light Scattering (SLS) is a fundamental technique for determining the absolute molar mass, size, and interactions of macromolecules in solution. Unlike DLS, which measures the time-dependent fluctuations in scattered light, SLS measures the time-averaged intensity of scattered light as a function of scattering angle and solute concentration. This information is then used to determine key parameters such as the weight-average molecular weight (Mw), the radius of gyration (Rg), and the second virial coefficient (A2).

The analysis of SLS data is often performed using a Zimm plot, which is a graphical method that allows for the simultaneous extrapolation of the scattered light intensity to zero angle and zero concentration. The Zimm plot combines the concentration dependence and the angular dependence of the scattered light into a single graph. From the intercepts and slopes of the extrapolated lines on the Zimm plot, the Mw, Rg, and A2 can be determined. For smaller polymers where there is minimal angle dependence, a simpler Debye plot can be used, which plots the reciprocal of the scattered light intensity against concentration at a single angle.

In the context of poly(ethylene glycol) methacrylate (PEGMA) research, SLS is a valuable tool for characterizing the solution properties of these polymers. By determining the weight-average molecular weight, researchers can confirm the successful synthesis of polymers with desired chain lengths. The radius of gyration provides insight into the size and conformation of the polymer chains in solution. The second virial coefficient offers information about polymer-solvent interactions, with a positive value indicating good solvent conditions and a negative value suggesting a tendency for the polymer to aggregate.

Small Angle X-ray Scattering (SAXS) and Small Angle Neutron Scattering (SANS) for Poly(ethylene glycol) Methacrylate Microstructures

Small Angle X-ray Scattering (SAXS) and Small Angle Neutron Scattering (SANS) are powerful techniques for probing the nanoscale structure of materials, including poly(ethylene glycol) methacrylate (PEGMA) systems like hydrogels and micelles. These techniques provide information about the size, shape, and arrangement of structural features on a length scale of approximately 1 to 100 nanometers.

SAXS works by measuring the elastic scattering of X-rays at very small angles as they pass through a sample. The scattering pattern is a result of variations in electron density within the material. SANS operates on a similar principle but uses neutrons instead of X-rays, with the scattering arising from differences in the neutron scattering length density of the atomic nuclei. A key advantage of SANS is the ability to use isotopic substitution (e.g., replacing hydrogen with deuterium) to enhance contrast and highlight specific components within a complex system.

In the study of PEGMA hydrogels, SAXS and SANS have been used to characterize the nanoscale morphology of the polymer network. For example, SAXS studies on photopolymerized PEG-diacrylate hydrogels have revealed a distinct correlation peak in the scattering pattern, which is related to the distance between cross-link junctions within the network. The position of this peak can be used to determine the cross-link spacing, which typically ranges from 6 to 16 nm depending on the polymer volume fraction and the molecular weight of the PEG macromonomers.

SANS investigations of temperature-responsive hydrogels made from copolymers of diethylene glycol methacrylate and oligo-ethylene glycol methyl ether methacrylate have shown that the nanostructure depends on the copolymerization ratio. In some cases, a characteristic peak in the SANS profile indicates a strong correlation between hydrophobic main chain domains within a hydrophilic matrix. The table below summarizes key findings from SAXS and SANS studies on PEGMA-based microstructures.

Table 3: SAXS and SANS Characterization of PEGMA-Based Microstructures

| Material System | Technique | Key Findings | Reference |

|---|---|---|---|

| Photopolymerized PEG-diacrylate hydrogels | SAXS | Presence of a correlation peak related to the distance between cross-link junctions; cross-link spacing of 6-16 nm. | |

| Copolymers of MeO2MA and OEGMA hydrogels | SANS | Nanostructure depends on the copolymerization ratio; evidence of correlated hydrophobic domains in a hydrophilic matrix. | |

| Tetra-PEG gels | SANS | Extremely uniform network structure with no noticeable excess scattering from cross-linking. |

Thermal and Mechanical Characterization of Poly(ethylene glycol) Methacrylate Constructs

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Poly(ethylene glycol) Methacrylate Thermal Transitions

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two fundamental thermal analysis techniques used to characterize the thermal properties of polymeric materials like poly(ethylene glycol) methacrylate (PEGMA).

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Tm is the temperature at which a crystalline polymer melts. These transitions appear as changes in the heat flow on a DSC thermogram. For PEGMA-based materials, DSC can be used to investigate how factors like copolymer composition and cross-linking affect their thermal transitions. For example, in studies of interpenetrating polymer network hydrogels, DSC has shown that increasing the amount of ethylene glycol methacrylate can significantly reduce the glass transition temperature of the hydrogel.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to assess the thermal stability of a material and to study its decomposition profile. A TGA curve plots the percentage of weight loss against temperature. From this curve, the onset of thermal degradation and the temperatures at which specific weight loss events occur can be determined. In the characterization of PEGMA copolymers, TGA has been used to compare the thermal stability of modified versus unmodified polymers. For instance, the incorporation of polyhedral oligosilsesquioxane (POSS) into a PEG-based copolymer was shown by TGA to increase the onset of thermal degradation by over 30 °C.

The table below provides a summary of thermal transition data for various PEGMA-based materials obtained from DSC and TGA studies.

Table 4: Thermal Properties of PEGMA-Based Materials from DSC and TGA

| Material System | Technique | Thermal Transition | Temperature (°C) | Reference |

|---|---|---|---|---|

| Alginate-Ca2+/PNIPAAm hydrogel | DSC | Glass Transition (Tg) | 122.64 | |

| Alginate-Ca2+/P(NIPAAm-co-EGMA360) (19.5:0.5) | DSC | Glass Transition (Tg) | 66.44 | |

| Alginate-Ca2+/P(NIPAAm-co-EGMA360) (18.5:1.5) | DSC | Glass Transition (Tg) | 14.49 | |

| PEG macro-CTA macroinitiator | DSC | Melting Temperature (Tm) | 50 | |

| PEG-PDOPAM Triblock Copolymer | DSC | Melting Temperature (Tm) of PEG block | ~50 | |

| PEG-PDOPAM Triblock Copolymer | DSC | Melting Temperature (Tm) of PDOPAM block | ~240 | |

| F127 (PEG-PPG-PEG) | TGA | Onset Thermal Degradation (5% wt loss) | 305.6 |

Rheological Probing of Poly(ethylene glycol) Methacrylate Viscoelasticity

The viscoelastic properties of poly(ethylene glycol) methacrylate (PEGMA) hydrogels are critical for understanding their behavior in various applications. Rheological analysis is a powerful tool to quantify these properties, typically by measuring the storage modulus (G′) and the loss modulus (G″). mdpi.comnih.gov The storage modulus represents the elastic component, or the energy stored during deformation, while the loss modulus signifies the viscous component, or the energy dissipated as heat. nih.gov

In many PEGMA-based hydrogels, a typical viscoelastic behavior is observed where the storage modulus (G′) is higher than the loss modulus (G″) across a range of shear frequencies, indicating a more solid-like than liquid-like character. mdpi.com This behavior is influenced by several factors, including monomer concentration, crosslinker fraction, and the molecular weight of the PEGMA precursor. mdpi.comnih.gov An increase in the monomer and crosslinker concentration generally leads to a higher storage modulus and viscosity, resulting in a stiffer hydrogel. mdpi.comnih.gov This is attributed to a higher solid fraction and a more densely cross-linked network within the hydrogel. mdpi.com

Conversely, the concentration of catalysts used in the polymerization process can inversely affect the mechanical properties, with higher catalyst concentrations sometimes leading to a decrease in the storage modulus and viscosity. mdpi.comnih.gov The molecular weight of the PEGMA itself also plays a crucial role. For instance, increasing the PEG chain length from 300 g·mol⁻¹ to 500 g·mol⁻¹ has been shown to enhance both the storage and loss moduli, yielding a stiffer hydrogel. mdpi.com However, a further increase to 900 g·mol⁻¹ can result in a softer, more liquid-like hydrogel, demonstrating a complex relationship between PEG chain length and the final mechanical properties. mdpi.com

Many PEGMA hydrogels also exhibit shear-thinning properties, where their viscosity decreases with an increasing shear rate. mdpi.comnih.gov This is a desirable characteristic for injectable hydrogels. However, at very low monomer concentrations, some PEGMA hydrogels may display liquid-like properties where G″ dominates over G′ and exhibit shear-thickening behavior, where viscosity increases with the shear rate. mdpi.com

Table 1: Rheological Properties of PEGMA-Based Hydrogels

| Hydrogel Composition | Storage Modulus (G') | Loss Modulus (G'') | Viscosity | Shear Behavior |

|---|---|---|---|---|

| Low Monomer Concentration (<2 mmol PEGMEM) | G'' > G' | Dominant | Increases with shear rate | Shear-thickening |

| High Monomer Concentration (≥3 mmol PEGMEM) | G' > G'' (stable) | Lower than G' | Decreases with shear rate | Shear-thinning |

| Increased Monomer/Crosslinker Fraction | Increased | Increased | Increased | Shear-thinning |

| Increased Catalyst Concentration | Decreased | Decreased | Decreased | Not specified |

| PEGMEM (500 g·mol⁻¹) vs. PEGMEM (300 g·mol⁻¹) | Enhanced | Enhanced | Enhanced | Shear-thinning |

| PEGMEM (900 g·mol⁻¹) | G'' > G' | Dominant | Increases with shear rate | Shear-thickening |

Uniaxial Compression Testing for Poly(ethylene glycol) Methacrylate Hydrogel Stiffness

Uniaxial compression testing is a fundamental method to determine the mechanical stiffness of PEGMA hydrogels, providing key parameters such as the compressive modulus and failure stress. nih.gov These properties are highly tunable by altering the hydrogel's composition, including the molecular weight of the PEG precursor and the concentration of crosslinking agents. nih.gov

Research has shown that both the compressive modulus and the failure stress of PEG-based hydrogels are inversely correlated with the molecular weight of the PEG chains. nih.gov For instance, hydrogels fabricated from 15 wt% PEG with a molecular weight of 3.4 kDa exhibit a higher compressive modulus compared to those made with 8 kDa or 12 kDa PEG at the same concentration. nih.gov This is because shorter polymer chains lead to a higher cross-linking density for a given weight percentage, resulting in a stiffer network.

The range of achievable compressive moduli for PEGMA-based hydrogels is broad, spanning from as low as a few kilopascals (kPa) to several hundred kPa, depending on the specific formulation. nih.govacs.org For example, PEG hydrogels have been formulated to have compressive moduli ranging from 13 kPa to 233 kPa. nih.gov Another study reported storage moduli from shear rheology, which correlates with stiffness, varying from 2 to 1300 kPa for different PEG dimethacrylate hydrogels. acs.org This wide range of tunable stiffness makes PEGMA hydrogels suitable for various applications that require specific mechanical environments.

Table 2: Compressive Properties of PEG-Based Hydrogels

| PEG Molecular Weight (at 15 wt%) | DTT:PEG Ratio | Compressive Modulus (kPa) | Failure Stress (kPa) |

|---|---|---|---|

| 3.4 kDa | 0 | ~233 | ~100 |

| 3.4 kDa | 0.2 | ~150 | ~60 |

| 3.4 kDa | 0.4 | ~75 | ~30 |

| 8 kDa | 0 | ~70 | ~35 |

| 8 kDa | 0.2 | ~40 | ~20 |

| 8 kDa | 0.4 | ~20 | ~10 |

| 12 kDa | 0 | ~35 | ~15 |

| 12 kDa | 0.2 | ~20 | ~8 |

| 12 kDa | 0.4 | ~13 | ~5 |

Chromatographic and Surface Energy Assessments

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Poly(ethylene glycol) Methacrylate Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital technique for characterizing the molecular weight and molecular weight distribution of this compound polymers. acs.orgpolymersource.ca This method separates molecules based on their hydrodynamic volume in solution, allowing for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Mw/Mn). acs.orgpolymersource.caosti.gov A lower PDI value, typically close to 1.0, indicates a more uniform and well-controlled polymer chain length. acs.org

The synthesis of well-defined PEGMA-based polymers often utilizes controlled polymerization techniques, such as ruthenium-catalyzed living radical polymerization, to achieve narrow molecular weight distributions. acs.org For example, the synthesis of poly[poly(ethylene glycol) methyl ether methacrylate] (poly(PEGMA)) has yielded polymers with PDI values as low as 1.19. acs.org In contrast, less controlled polymerization methods can result in broader distributions, with PDI values ranging from 1.43 to 1.91. acs.org

The choice of analytical conditions, such as the solvent (mobile phase) and calibration standards, is crucial for obtaining accurate GPC/SEC results. acs.org Dimethylformamide (DMF) with lithium bromide is a commonly used mobile phase, and poly(methyl methacrylate) (PMMA) standards are often employed for calibration. acs.org

GPC/SEC is not only used to characterize the final polymer but also to monitor the progress of polymerization and the synthesis of block copolymers, where different monomer blocks are added sequentially. acs.orgacs.org This allows for precise control over the final polymer architecture and molecular weight. acs.org For instance, the successful synthesis of methacrylate-terminated poly(ethylene glycol) with a target Mn of 8200 g/mol and a PDI of 1.07 has been confirmed using SEC. polymersource.ca

Table 3: GPC/SEC Data for Various PEGMA-Based Polymers

| Polymer Type | Synthesis Method | Mn (g/mol) | Mw (g/mol) | Mw/Mn (PDI) |

|---|---|---|---|---|

| PEG9MA/HEMA random copolymer | Ru-catalyzed LRP | 6,900 | - | 1.19 |

| PEG4.5OHMA homopolymer | Ru-catalyzed LRP (uncontrolled) | 20,700 - 28,700 | - | 1.43 - 1.91 |

| Methacrylate terminated PEG | Anionic polymerization & esterification | 8,200 | 8,800 | 1.07 |

| Poly(C18E2MMA) | Free radical polymerization | 27,993 | 107,702 | 3.85 |

Contact Angle Measurements for Poly(ethylene glycol) Methacrylate Surface Wettability

Contact angle measurements are a straightforward and effective method for assessing the surface wettability of materials containing this compound. The contact angle provides a quantitative measure of the hydrophilicity or hydrophobicity of a surface; a lower contact angle indicates higher wettability and a more hydrophilic surface, while a contact angle below 90° generally signifies a hydrophilic material. mdpi.com

Surfaces incorporating PEGMA are typically hydrophilic due to the presence of the ethylene glycol units. mdpi.comnih.gov For example, hydrogel ophthalmic lenses made with PEG methyl ether methacrylate (PEGMEMA) demonstrated contact angles significantly lower than 90°, confirming their hydrophilic nature. mdpi.com The addition of PEGMEMA to a hydrogel formulation was shown to decrease the contact angle from 63.07° to 38.73°, thereby enhancing the wettability of the lens surface. mdpi.com

Surface modification of other polymers, such as poly(methyl methacrylate) (PMMA), with PEG acrylate grafts also leads to a significant decrease in the receding contact angle, indicating an increase in surface hydrophilicity. nih.gov This increased wettability is a key factor in reducing protein and cell adhesion to the material surface. nih.govrsc.org In one study, a PEG-modified PMMA microchannel surface exhibited a water contact angle of 36°, compared to 73° for the native PMMA surface. rsc.org

The wettability of PEGMA-containing surfaces can also be responsive to external stimuli, such as temperature. For thermo-responsive copolymers of PEG methyl ether methacrylate, the surface wettability can be altered by changing the temperature. As the temperature passes the lower critical solution temperature (LCST) of the polymer, the surface can become rougher, leading to a decrease in the contact angle of certain liquids on the film. scientific.net

Table 4: Contact Angle Measurements for PEGMA-Containing Surfaces

| Material | Modifying Agent | Contact Angle (°) | Wettability |

|---|---|---|---|

| Reference Hydrogel Lens | None | 63.07 | Hydrophilic |

| Hydrogel Lens | Cerium(IV) oxide nanoparticles | 47.64 | More Hydrophilic |

| Hydrogel Lens | Cerium(IV) oxide nanoparticles and PEGMEMA | 38.73 | Most Hydrophilic |

| Untreated PMMA | None | 73 | Hydrophilic |

| PEG-modified PMMA | Poly(BMA-co-PEGMA) | 36 | Very Hydrophilic |

Table 5: Compound Names

| Abbreviation | Full Compound Name |

|---|---|

| PEG | Poly(ethylene glycol) |

| PEGMA | Poly(ethylene glycol) methacrylate |

| PEGMEM | Poly(ethylene glycol) methyl ether methacrylate |

| PEGMEMA | Poly(ethylene glycol) methyl ether methacrylate |

| PEGDA | Poly(ethylene glycol) diacrylate |

| DTT | Dithiothreitol |

| GPC | Gel Permeation Chromatography |

| SEC | Size Exclusion Chromatography |

| Mn | Number-average molecular weight |

| Mw | Weight-average molecular weight |

| PDI | Polydispersity Index |

| DMF | Dimethylformamide |

| PMMA | Poly(methyl methacrylate) |

| HEMA | 2-hydroxyethyl methacrylate |

| BMA | Butyl methacrylate |

Functionalization Strategies of Poly Ethylene Glycol Methacrylate

Post-Polymerization Modification Techniques

Post-polymerization modification offers a powerful route to introduce new functionalities to pre-existing PEGMA polymer chains. This approach is advantageous as it allows for the synthesis of a well-defined PEGMA backbone, which can then be chemically altered in a subsequent step. A common strategy involves the copolymerization of PEGMA with a monomer containing a reactive group that is orthogonal to the polymerization conditions. For instance, copolymers of PEGMA and glycidyl (B131873) methacrylate (B99206) (GMA) create a scaffold with pendant epoxide groups. rsc.orgrsc.org These epoxide rings are susceptible to nucleophilic attack, enabling the introduction of a wide array of functional moieties. rsc.orgrsc.org

The ring-opening of the epoxide can be achieved with various nucleophiles, including amines, thiols, and azides, leading to the covalent attachment of new chemical groups. rsc.org For example, the reaction with amines can introduce amino functionalities, which can be further quaternized to create cationic polymers. rsc.org Similarly, thiol-epoxy reactions can be used to append thiol-containing molecules. rsc.org A significant advantage of this method is the generation of a secondary hydroxyl group upon ring-opening, which itself can be a site for further modification, allowing for the creation of bifunctional or multifunctional polymers. rsc.orgrsc.org

Another approach involves the use of controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), to synthesize PEGMA polymers with reactive end-groups. unimelb.edu.au These end-groups can then be subjected to post-polymerization modification to attach specific ligands or other polymer blocks. unimelb.edu.au

| Reactive Monomer | Modification Reaction | Introduced Functionality | Potential for Secondary Modification |

| Glycidyl Methacrylate (GMA) | Nucleophilic ring-opening (e.g., with amines, thiols) | Amines, thiols, etc. | Yes (at the newly formed hydroxyl group) |

| Monomers with protected functional groups | Deprotection and subsequent reaction | Various functionalities depending on the protected group | Dependent on the introduced functionality |

Graft Polymerization Approaches on Various Substrates

Grafting PEGMA onto various substrates is a widely used method to impart desirable surface properties, such as hydrophilicity and resistance to protein adsorption.

Thiol-ene chemistry has emerged as a highly efficient and versatile "click" reaction for grafting PEGMA onto surfaces. mdpi.comresearchgate.net This reaction typically involves the radical-mediated addition of a thiol group to a carbon-carbon double bond (the "ene"). mdpi.comuni-bayreuth.de For surface grafting, a substrate is first functionalized with either thiol or ene groups. Subsequently, the PEGMA, which contains the complementary functionality, is reacted with the surface, often initiated by UV light or a radical initiator. mdpi.comnih.gov

One common approach is to create a thiolated surface on a substrate like polyurethane (PU). nih.gov This can be achieved by first modifying the PU surface with allyl groups and then reacting these with a tetra-thiol compound to introduce multiple thiol functionalities. nih.govresearchgate.net PEGMA can then be grafted onto this thiolated surface. nih.govresearchgate.net The extent of grafting can be controlled by factors such as irradiation time. nih.govresearchgate.net This method has been shown to significantly increase the surface wettability and reduce protein adsorption and cell adhesion. nih.govresearchgate.net

The thiol-ene reaction is not limited to synthetic polymers. It has also been used to modify natural polymers like gelatin. nih.gov For instance, gelatin can be thiolated and then crosslinked with PEG diacrylate (PEGDA) via a thiol-ene reaction to form hydrogels. nih.gov

| Substrate | Surface Functionalization | PEGMA Derivative | Initiation Method | Outcome |

| Polyurethane (PU) | Thiolation via allylation and reaction with tetra-thiols | PEGMA | UV irradiation | Increased wettability, reduced protein and cell adhesion nih.govresearchgate.net |

| Poly(ether sulfone) (PES) | Introduction of alkene moieties | Thiol-terminated PEG | Photoinitiation | Micro-phase separated copolymer membrane mdpi.com |

| Glass/Silicon | Acrylated surface | Thiol-terminated PEGMA | Michael addition | Covalent attachment of thermoresponsive polymer nih.gov |

Photografting and plasma-induced grafting are powerful techniques for covalently attaching PEGMA to a variety of substrates without altering the bulk properties of the material.

Photografting utilizes UV radiation to initiate polymerization of PEGMA monomers directly from a substrate surface. nih.govhep.com.cn This can be achieved through a two-step process where a photoinitiator is first immobilized on the surface, followed by UV exposure in the presence of PEGMA monomers. nih.gov For example, cyclic olefin copolymer (COC) surfaces have been successfully modified with PEGMA using this sequential photografting approach, resulting in a significant decrease in water contact angle and a 78% reduction in protein adsorption. nih.gov In some cases, self-initiated photografting can occur where UV irradiation directly generates radicals on the substrate, initiating graft polymerization. acs.orgnih.gov This has been demonstrated on glass substrates to create PEGMA hydrogel coatings. acs.orgnih.gov

Plasma-induced grafting involves exposing a substrate to a plasma environment to create reactive species, such as radicals, on the surface. researchgate.netnih.gov These activated surfaces are then exposed to PEGMA monomers, leading to graft polymerization. researchgate.netnih.gov Atmospheric pressure plasma processing, using a dielectric barrier discharge (DBD) reactor, has been employed to graft PEGMA onto polystyrene (PS) and poly(methyl methacrylate) (PMMA) surfaces. researchgate.netnih.gov The effectiveness of this method in creating non-fouling surfaces is dependent on the molecular weight of the PEGMA used, with higher molecular weight PEGMA (e.g., 2000 g/mol ) showing no measurable protein adsorption. nih.gov Plasma treatment can also be used to pre-treat surfaces like cellulose (B213188) nanofibers to enhance subsequent PEGMA grafting. mdpi.com

| Technique | Substrate | Key Findings |

| Photografting | Cyclic Olefin Copolymer (COC) | Water contact angle decreased from 88° to 45°; protein adsorption reduced by 78%. nih.gov |

| Photografting | Glass | Formation of hydrogel coatings with thicknesses from 11 to 50 nm. acs.orgnih.gov |

| Plasma-Induced Grafting | Polystyrene (PS), Poly(methyl methacrylate) (PMMA) | PEGMA (MW 2000) grafted surfaces showed no measurable protein adsorption. nih.gov |

| Plasma-Induced Grafting | Cellulose Nanofibers | Plasma treatment enhanced the grafting of PEGMA chains. mdpi.com |

Covalent Conjugation of Bioactive Molecules to Poly(ethylene glycol) Methacrylate

The ability to covalently link bioactive molecules to PEGMA-based materials is crucial for their application in fields like tissue engineering and drug delivery.

PEGMA hydrogels and surfaces can be functionalized to allow for the covalent attachment of peptides and proteins, thereby introducing specific biological signals. nih.gov A common strategy is to incorporate a comonomer with a reactive functional group into the PEGMA polymer network. For example, terminal hydroxyl groups on the PEG side chains of poly(oligo(ethylene glycol) methacrylate) (pOEGMA) can be activated with N,N'-disuccinimidyl carbonate (DSC). researchgate.net These activated esters can then react with amine groups on proteins or peptides, such as biotin-NH2, to form stable covalent bonds. researchgate.net This method has been used to create biotinylated pOEGMA films for the specific binding of streptavidin. researchgate.net

Another approach involves the copolymerization of PEGMA with monomers containing carboxyl groups. These carboxyl groups can be activated, for example using EDC chemistry, to react with amine-containing biomolecules. rsc.org Alternatively, peptides can be modified with a polymerizable group, such as an acrylate (B77674), and then copolymerized with PEGMA monomers to be directly incorporated into the hydrogel network. nih.gov This allows for the bulk modification of the hydrogel with bioactive peptides. nih.gov Microwave-assisted synthesis has also been employed to functionalize the N-terminus of peptides with methacrylate groups, enabling their participation in radical-initiated polymerization with PEGMA. jove.com

| Functional Group on PEGMA System | Activation Chemistry | Bioactive Molecule | Coupling Reaction |

| Hydroxyl groups | N,N'-disuccinimidyl carbonate (DSC) | Amine-containing proteins/peptides (e.g., Biotin-NH2) | Amide bond formation researchgate.net |

| Carboxyl groups | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) | Amine-containing biomolecules | Amide bond formation rsc.org |

| N/A (copolymerization) | N/A | Acrylated peptides | Copolymerization |

Incorporation of Hydrophobic Segments for Amphiphilic Poly(ethylene glycol) Methacrylate Architectures

Creating amphiphilic structures by combining hydrophilic PEGMA segments with hydrophobic polymer blocks leads to materials that can self-assemble into various nanostructures, such as micelles, in aqueous environments. These are of great interest for applications like drug delivery.

Living radical polymerization techniques, such as ruthenium-catalyzed living radical polymerization (Ru-LRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, are instrumental in synthesizing well-defined amphiphilic block copolymers. acs.orgrsc.org For instance, block copolymers of PEGMA and hydrophobic methacrylates like butyl methacrylate (BMA) or dodecyl methacrylate (DMA) have been successfully synthesized. acs.org The resulting amphiphilic copolymers can form various architectures, including AB-diblock, ABA-triblock, and star polymers. acs.org

Similarly, RAFT polymerization has been used to create amphiphilic copolymers from PEGMA and other hydrophobic monomers like styrene (B11656) (St) and butyl acrylate (BA). rsc.org The sequence of the blocks can be controlled to fine-tune the properties of the resulting polymer. For example, block copolymers of PPEGMA-b-P(DMAEMA-co-St-co-BA) have been shown to be effective dispersants for carbon nanofibers. rsc.org The hydrophobic block can also be derived from natural products, such as in the case of poly(dehydroabietic ethyl methacrylate) (PDAEMA), which has been copolymerized with PEGMA to form amphiphilic block copolymers for drug delivery applications. rsc.org

| Hydrophobic Monomer | Polymerization Technique | Copolymer Architecture | Reference |

| Butyl Methacrylate (BMA) | Ruthenium-catalyzed living radical polymerization (Ru-LRP) | AB-diblock, ABA-triblock, Star | acs.org |

| Dodecyl Methacrylate (DMA) | Ruthenium-catalyzed living radical polymerization (Ru-LRP) | AB-diblock, ABA-triblock, Star | acs.org |

| Styrene (St), Butyl Acrylate (BA) | Reversible addition-fragmentation chain transfer (RAFT) | Diblock | rsc.org |

| Dehydroabietic Ethyl Methacrylate (DAEMA) | Atom Transfer Radical Polymerization (ATRP) | Diblock | rsc.org |